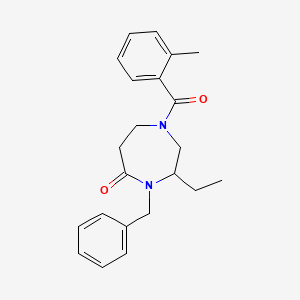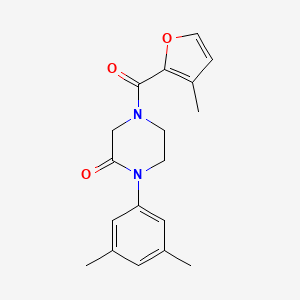
4-(1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 4-(1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid involves several key steps, including the formation of pyrazole derivatives, sulfonamide linkages, and piperidine moieties. One approach reported the facile synthesis of biaryl pyrazole sulfonamide derivatives, highlighting the importance of the sulfonamide group in the compound's structure and its effect on receptor antagonism (Srivastava et al., 2008). Another study focused on the regioselective synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, showcasing the incorporation of piperidine and pyrazole components into novel heterocyclic amino acids (Matulevičiūtė et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic techniques. Studies have confirmed the structures of novel heterocyclic compounds through 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation, offering insights into the compound's molecular framework and potential functional groups that contribute to its reactivity and interactions (Matulevičiūtė et al., 2021).
Chemical Reactions and Properties
The compound and its derivatives have been involved in various chemical reactions, demonstrating a range of reactivities and properties. For example, a study reported the synthesis of pyrano[2,3-c]pyrazole derivatives using a novel green and heterogeneous catalyst, highlighting the compound's potential in facilitating multi-component reactions (Ghorbani‐Vaghei et al., 2017). Another research focused on the synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, showcasing the compound's versatility in forming spirocyclic structures (Shestopalov et al., 2002).
Scientific Research Applications
Aurora Kinase Inhibitor
Compounds related to 4-(1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid have been investigated for their potential as Aurora kinase inhibitors, which may be useful in treating cancer due to their ability to inhibit Aurora A, a protein implicated in cell proliferation and cancer progression (ロバート ヘンリー,ジェームズ, 2006).
Library of Fused Pyridine-4-Carboxylic Acids
Research on the synthesis of a library of fused pyridine-4-carboxylic acids, including various heterocyclic compounds, showcases the versatility of these structures in medicinal chemistry. Such libraries are instrumental in drug discovery, providing a range of compounds for further evaluation in therapeutic applications (D. Volochnyuk et al., 2010).
Biological Activity of 1,3,4-Oxadiazole Derivatives
The synthesis and biological evaluation of 1,3,4-oxadiazole derivatives, including those related to this compound, highlight the potential of these compounds in developing new therapeutic agents. These studies focus on the molecular docking and biological activity against specific targets, offering insights into the design of more effective drugs (H. Khalid et al., 2016).
Antimicrobial Activity
The antimicrobial activity of novel compounds based on the structure of this compound and its derivatives has been explored, indicating their potential in addressing bacterial infections. This research contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance (H. Khalid et al., 2016).
properties
IUPAC Name |
4-pyrazol-1-yl-1-thiophen-2-ylsulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c17-12(18)13(16-7-2-6-14-16)4-8-15(9-5-13)22(19,20)11-3-1-10-21-11/h1-3,6-7,10H,4-5,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEZHGHFCNFJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC=N2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5499959.png)
![N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5499967.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499972.png)
![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5499975.png)

![4-chloro-2-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499995.png)


![2-(2,5-dimethylphenyl)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide](/img/structure/B5500020.png)
![2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5500022.png)
![1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5500024.png)
![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500035.png)

![methyl 3-{4-[2-amino-3-cyano-5-methyl-6-(5-methyl-2-furyl)pyridin-4-yl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5500043.png)